9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl-
CAS No.: 112089-12-0
Cat. No.: VC17320620
Molecular Formula: C14H14IN5
Molecular Weight: 379.20 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 112089-12-0 |
|---|---|
| Molecular Formula | C14H14IN5 |
| Molecular Weight | 379.20 g/mol |
| IUPAC Name | 9-[(3-iodophenyl)methyl]-N,N-dimethylpurin-6-amine |
| Standard InChI | InChI=1S/C14H14IN5/c1-19(2)13-12-14(17-8-16-13)20(9-18-12)7-10-4-3-5-11(15)6-10/h3-6,8-9H,7H2,1-2H3 |
| Standard InChI Key | HPDVTHASRPPIJC-UHFFFAOYSA-N |
| Canonical SMILES | CN(C)C1=NC=NC2=C1N=CN2CC3=CC(=CC=C3)I |
Introduction
Overview of 9H-Purin-6-amine Compounds
Compounds with the "9H-Purin-6-amine" core belong to the purine family, which is a class of heterocyclic aromatic organic compounds. Purines are biologically significant as they form the backbone of nucleotides, such as adenine and guanine, which are essential for DNA and RNA. The substitution at specific positions on the purine ring can significantly alter the compound's chemical and biological properties.
Comparison with Similar Compounds
The following table compares related compounds based on available data:
Research Directions
To fully understand "9H-Purin-6-amine, 9-((3-iodophenyl)methyl)-N,N-dimethyl-", further studies are needed:
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Synthesis: Establishing a reliable synthetic route using iodinated precursors.
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Characterization: Employing techniques like NMR spectroscopy, mass spectrometry (MS), and X-ray crystallography to confirm structure.
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Biological Evaluation: Screening for activity against enzymes or receptors of interest.
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Computational Studies: Molecular docking and dynamics simulations to predict binding affinity with biological targets.
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